3-(benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide is an organic compound that features a sulfonyl group attached to a phenyl ring, a thiophene ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide typically involves the following steps:
Formation of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced by reacting benzene with sulfur trioxide and then neutralizing the resulting benzenesulfonic acid with a base.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Propanamide Moiety: The propanamide moiety can be synthesized by reacting an appropriate amine with a propanoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted amides or alcohol derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of organic electronic materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and thiophene groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(phenylsulfonyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide: Similar structure but with an acetamide moiety instead of a propanamide.
3-(phenylsulfonyl)-N-(1-(thiophen-2-yl)propan-2-yl)butanamide: Similar structure but with a butanamide moiety instead of a propanamide.
Uniqueness
3-(benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the sulfonyl and thiophene groups can enhance its reactivity and potential for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1-thiophen-2-ylpropan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-13(12-14-6-5-10-21-14)17-16(18)9-11-22(19,20)15-7-3-2-4-8-15/h2-8,10,13H,9,11-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBXPFPGCGHCIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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